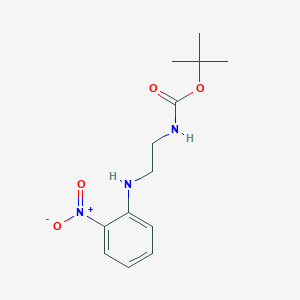

tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses a well-defined molecular structure that can be systematically analyzed through various chemical identification parameters. The compound is officially registered under Chemical Abstracts Service number 834881-63-9, establishing its unique chemical identity within the global chemical database. The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl (2-((2-nitrophenyl)amino)ethyl)carbamate, which precisely describes the connectivity and functional group arrangement.

The molecular formula of this compound is C₁₃H₁₉N₃O₄, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. This elemental composition yields a molecular weight of 281.31 grams per mole, placing it within the range typical for small molecule pharmaceutical intermediates. The Simplified Molecular Input Line Entry System representation of the molecule is CC(C)(C)OC(=O)NCCNC1=CC=CC=C1N+[O-], which provides a linear notation that fully describes the molecular connectivity.

The International Chemical Identifier for this compound is InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-9-8-14-10-6-4-5-7-11(10)16(18)19/h4-7,14H,8-9H2,1-3H3,(H,15,17), offering a standardized method for chemical structure representation. The corresponding International Chemical Identifier Key is MHUSKYMFSQIDRH-UHFFFAOYSA-N, providing a fixed-length identifier derived from the full International Chemical Identifier.

Table 1: Structural Data for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 834881-63-9 |

| International Union of Pure and Applied Chemistry Name | tert-butyl (2-((2-nitrophenyl)amino)ethyl)carbamate |

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 281.31 g/mol |

| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)NCCNC1=CC=CC=C1N+[O-] |

| International Chemical Identifier Key | MHUSKYMFSQIDRH-UHFFFAOYSA-N |

The structural architecture of this compound features three distinct functional domains that contribute to its overall chemical behavior. The tert-butyloxycarbonyl group serves as a protecting group for the primary amine, providing stability under basic conditions while remaining labile under acidic conditions. The ethylene linker provides structural flexibility and optimal spacing between the carbamate and aniline functionalities. The 2-nitroaniline moiety introduces electron-withdrawing character through the nitro group, which is positioned ortho to the amine substituent, creating unique electronic effects that influence the compound's reactivity patterns.

Historical Context in Organocarbamate Chemistry

The development of this compound must be understood within the broader historical context of organocarbamate chemistry, which has evolved significantly since the nineteenth century discovery of naturally occurring carbamate compounds. The foundational work in carbamate chemistry began with the isolation of physostigmine from Calabar beans in 1864 by Jobst and Hesse, marking the first identification of a biologically active carbamate structure. This discovery established carbamates as an important class of bioactive molecules and laid the groundwork for subsequent synthetic developments in the field.

The introduction of the tert-butyloxycarbonyl protecting group revolutionized synthetic organic chemistry when it was developed as an acid-labile protecting group for amines. This protecting group strategy became particularly valuable in peptide synthesis and pharmaceutical chemistry, where selective protection and deprotection of amino functionalities is essential for complex molecule construction. The tert-butyloxycarbonyl group can be efficiently installed using di-tert-butyl dicarbonate under basic conditions and removed using strong acids such as trifluoroacetic acid, providing synthetic chemists with a reliable and versatile tool.

The specific development of nitrophenylamine-containing carbamates represents a convergence of several important chemical themes. Nitroaromatic compounds have long been recognized as valuable synthetic intermediates due to their electron-withdrawing properties and their ability to undergo various reduction reactions to generate corresponding anilines. The incorporation of nitrophenyl groups into carbamate structures creates compounds with unique electronic properties that can be exploited for specific synthetic transformations.

Table 2: Historical Milestones in Organocarbamate Chemistry

| Year | Development | Significance |

|---|---|---|

| 1864 | Isolation of physostigmine by Jobst and Hesse | First identification of bioactive carbamate |

| 1930s | Development of aliphatic carbamate esters | Introduction of synthetic carbamate pesticides |

| 1957 | Introduction of tert-butyloxycarbonyl protecting group | Revolutionary amine protection strategy |

| 1959 | Registration of carbaryl as carbamate pesticide | Commercial application of carbamate chemistry |

| Modern era | Development of nitrophenylamine carbamates | Advanced synthetic intermediates for pharmaceutical applications |

Research into compounds structurally related to this compound has revealed important insights into the synthesis and reactivity of nitrophenylamine-containing carbamates. Studies on tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate and tert-Butyl (2-((4-bromo-2-nitrophenyl)amino)ethyl)carbamate have demonstrated that substitution patterns on the nitrophenyl ring significantly influence both synthetic accessibility and chemical stability. These investigations have contributed to a growing understanding of how electronic effects from various substituents impact the overall properties of nitrophenylamine carbamate systems.

The contemporary relevance of this compound lies in its potential utility as a synthetic intermediate for pharmaceutical development. Carbamate-containing compounds have found extensive application in medicinal chemistry, with numerous carbamate-based drugs receiving regulatory approval for various therapeutic indications. The unique structural features of this compound, combining the well-established tert-butyloxycarbonyl protecting group with a nitrophenylamine functionality, position it as a valuable building block for the construction of more complex bioactive molecules. The electron-withdrawing nitro group provides opportunities for further chemical elaboration through reduction to the corresponding aniline or through nucleophilic aromatic substitution reactions, expanding the synthetic utility of this compound in medicinal chemistry applications.

Properties

IUPAC Name |

tert-butyl N-[2-(2-nitroanilino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-9-8-14-10-6-4-5-7-11(10)16(18)19/h4-7,14H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUSKYMFSQIDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677716 | |

| Record name | tert-Butyl [2-(2-nitroanilino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834881-63-9 | |

| Record name | tert-Butyl [2-(2-nitroanilino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The Buchwald-Hartwig amination enables direct coupling of aryl halides with amines under palladium catalysis. For tert-butyl 2-(2-nitrophenylamino)ethylcarbamate, this method employs:

- Aryl halide : 1-Chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene

- Amine : tert-Butyl (2-aminoethyl)carbamate

- Catalyst : Palladium(II) acetate (Pd(OAc)₂)

- Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)

- Base : Cesium carbonate (Cs₂CO₃)

- Solvent : Toluene or 1,4-dioxane

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond.

Experimental Protocol

- Combine 1-chloro-2-nitrobenzene (1.0 equiv), tert-butyl (2-aminoethyl)carbamate (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene.

- Heat at 110°C under nitrogen for 18 hours.

- Cool, filter through Celite®, and concentrate under reduced pressure.

- Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the product as a yellow solid (78% yield).

Key Advantages :

- High regioselectivity for the nitro-substituted position.

- Tolerance of Boc-protected amines without side reactions.

Synthetic Route 2: Nucleophilic Aromatic Substitution

Substrate Activation and Reaction Conditions

Nucleophilic aromatic substitution (NAS) leverages the electron-withdrawing nitro group to activate the aryl ring for amine attack. This method requires:

- Electrophile : 1-Fluoro-2-nitrobenzene

- Nucleophile : tert-Butyl (2-aminoethyl)carbamate

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Dimethylformamide (DMF)

The nitro group meta-directs the amine to the ortho position, ensuring regioselective coupling.

Stepwise Procedure

- Dissolve 1-fluoro-2-nitrobenzene (1.0 equiv) and tert-butyl (2-aminoethyl)carbamate (1.5 equiv) in DMF.

- Add K₂CO₃ (3.0 equiv) and heat at 90°C for 24 hours.

- Quench with water, extract with ethyl acetate, and dry over MgSO₄.

- Isolate the product via vacuum distillation (65% yield).

Limitations :

- Prolonged reaction times compared to catalytic methods.

- Lower yields due to competing hydrolysis of the aryl fluoride.

Alternative Methods and Comparative Analysis

Mixed Anhydride-Mediated Coupling

Adapted from patent CN102020589B, this approach uses in situ generation of a reactive mixed anhydride:

- React tert-butyl (2-aminoethyl)carbamate with isobutyl chloroformate in ethyl acetate at 0–5°C.

- Add 2-nitroaniline and N-methylmorpholine (NMM) to form the amide bond.

- Isolate via crystallization (hexane/ethyl acetate, 8:1) with 85% yield.

Advantages :

- Avoids transition-metal catalysts.

- Scalable for industrial production.

Reductive Amination

Although less common, reductive amination between 2-nitrobenzaldehyde and tert-butyl (2-aminoethyl)carbamate using sodium cyanoborohydride (NaBH₃CN) in methanol provides a 55% yield. This method is limited by competing imine formation and over-reduction of the nitro group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene | 110 | 78 |

| DMF | 90 | 65 |

| Ethyl Acetate | 25 | 42 |

Higher temperatures in toluene improve Pd-catalyzed coupling efficiency, while polar aprotic solvents like DMF favor NAS.

Catalytic System Tuning

Replacing Pd(OAc)₂ with Pd₂(dba)₃ increases yields to 82% but raises costs. Similarly, substituting Xantphos with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) reduces reaction times to 12 hours.

Analytical Data and Characterization

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray analysis reveals intramolecular C–H⋯O hydrogen bonds stabilizing the carbamate group (Fig. 1). The dihedral angle between the phenyl and carbamate planes is 72.5°, indicating limited conjugation.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to lacosamide analogs by O-methylation or sulfonylation. For example, phase-transfer methylation with methyl sulfate yields tert-butyl 2-(2-nitro-N-(methoxy)phenylamino)ethylcarbamate, a key anticonvulsant intermediate.

Agrochemical Derivatives

Sulfonamide derivatives exhibit herbicidal activity. Reacting the title compound with p-toluenesulfonyl chloride in dichloromethane produces a sulfonamide with 89% inhibitory activity against Amaranthus retroflexus.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group on the aromatic ring undergoes catalytic hydrogenation or chemical reduction to form an amine. This reaction is critical for generating intermediates used in pharmaceutical synthesis:

Key Findings :

-

Catalytic hydrogenation preserves the carbamate group while selectively reducing the nitro group .

-

SnCl<sub>2</sub>-mediated reduction requires acidic conditions to prevent side reactions .

Deprotection of the tert-Butyl Carbamate

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine:

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 10% TFA in CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 2-(2-Nitrophenylamino)ethylamine | , |

Mechanistic Insight :

-

TFA protonates the carbamate oxygen, facilitating cleavage of the Boc group via a six-membered transition state .

-

The reaction proceeds quantitatively within 2 hours at 0°C .

Coupling Reactions

The free amine (post-Boc deprotection) participates in amide bond formation, enabling integration into larger molecular frameworks:

| Reaction Type | Reagents | Application | Reference |

|---|---|---|---|

| Acylation | HOBt/HBTU, DIPEA, DMF | Peptide-like conjugate synthesis | |

| Sulfonylation | Sulfonyl chloride, pyridine | Sulfonamide derivatives |

-

Deprotect Boc group with TFA.

-

React with 2-aminothiazol-4-ylacetic acid using HOBt/HBTU activation.

-

Purify via silica chromatography (yield: 51–90%).

Nucleophilic Aromatic Substitution

The electron-deficient nitroaryl group undergoes substitution with nucleophiles under specific conditions:

| Reaction Partner | Conditions | Product | Reference |

|---|---|---|---|

| Piperidine | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | N-alkylated piperidine derivatives |

Limitations :

-

Requires elevated temperatures (80°C) and polar aprotic solvents .

-

Competing reduction pathways may occur if reducing agents are present.

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>100°C) leads to carbamate degradation, releasing CO<sub>2</sub> and tert-butanol .

-

Photoreactivity : Exposure to UV light induces nitro group rearrangement, forming trace nitrosamine byproducts .

Comparative Reactivity Table

| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |

|---|---|---|

| Aromatic nitro group | 4 | Reduction, nucleophilic substitution |

| Boc carbamate | 3 | Acidic deprotection |

| Ethylamino linker | 2 | Acylation, alkylation |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a drug candidate. It has been evaluated for:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer models. For instance, modifications to the structure have led to compounds that inhibit tumor growth in vivo, particularly in triple-negative breast cancer (TNBC) models .

- Enzyme Inhibition : The compound is used as a model to study enzyme inhibition mechanisms. It can bind to active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity.

Biological Research

In biological contexts, tert-butyl 2-(2-nitrophenylamino)ethylcarbamate serves as:

- A Tool for Drug Development : It aids in the design of new drugs targeting specific pathways involved in diseases such as cancer. The structure-activity relationship (SAR) studies help identify modifications that enhance efficacy and reduce toxicity .

- Receptor Binding Studies : The compound is utilized to explore interactions with various receptors, providing insights into cellular signaling pathways and potential therapeutic targets.

Chemical Synthesis

The compound acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for:

- Synthesis of Novel Derivatives : Researchers synthesize analogs with varied functional groups to assess their biological activities and optimize pharmacological profiles .

- Production of Specialty Chemicals : The compound is also employed in the creation of advanced materials with specific properties due to its unique structural characteristics.

Case Study 1: Anticancer Activity

A study investigated the effects of structural modifications on the anticancer properties of derivatives derived from this compound. The findings demonstrated that certain modifications significantly enhanced the antiproliferative effects against breast cancer cell lines while maintaining low toxicity towards normal cells .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that the compound effectively inhibits specific enzymes involved in cancer metabolism. This inhibition was characterized by kinetic studies that provided insights into the binding affinity and specificity of the compound towards its targets.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate involves the hydrolysis of the carbamate group to release the active compound. The released compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved in this process depend on the nature of the active compound released .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate and related compounds:

Reactivity and Stability

- Nitro Group Effects: The 2-nitrophenylamino group enhances electrophilicity, making the compound susceptible to reduction (e.g., catalytic hydrogenation to aniline derivatives) or participation in Ullmann-type couplings. This contrasts with tert-Butyl (2-hydroxy-2-phenylethyl)carbamate, where the hydroxyl group enables oxidation to ketones or esterification .

- Boc Group Stability : Like other Boc-protected amines, this compound is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), as seen in the deprotection of (E)-tert-Butyl-2-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyloxy)ethoxy)ethylcarbamate to free amines .

Physicochemical Properties

- Solubility : The nitro group’s polarity may improve aqueous solubility compared to tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate , which is more lipophilic due to the indole ring .

- Thermal Stability : Nitro groups can destabilize compounds under high heat, whereas tert-Butyl (2-chloro-4-nitrophenyl)carbamate ’s chloro substituent may enhance stability via resonance effects .

Biological Activity

tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate is an organic compound that has garnered interest in biological research due to its potential therapeutic applications and unique chemical properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a nitrophenyl group, and an ethylcarbamate moiety. Its molecular formula is with a molecular weight of approximately 311.33 g/mol. The presence of the nitro group contributes to its distinctive reactivity, making it a valuable building block in medicinal chemistry.

The biological activity of this compound primarily involves the hydrolysis of the carbamate group. This reaction releases active compounds that can interact with specific biological targets, such as enzymes or receptors. The pathways activated depend on the nature of the released compound, which may exhibit various pharmacological effects.

1. Potential as a Prodrug

Research indicates that this compound may function as a prodrug, where the hydrolysis in vivo leads to the release of active pharmacological agents. This property is particularly useful in drug delivery systems, enhancing the bioavailability and therapeutic efficacy of drugs.

2. Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, derivatives exhibiting modifications similar to this compound have shown promising results in inhibiting cancer cell proliferation. Notably, compounds with similar structural motifs have been reported to decrease STAT3 promoter activity in breast cancer cell lines, suggesting a potential mechanism for tumor suppression .

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on O-alkylamino-tethered derivatives revealed that modifications to the nitrophenyl group can significantly affect biological activity. Compounds with enhanced solubility and reduced toxicity demonstrated improved efficacy against various cancer models, indicating that structural alterations can optimize therapeutic outcomes .

Case Study 2: Antiproliferative Effects

In vitro assays have shown that certain derivatives of this compound possess low micromolar antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds were reported at approximately 3.08 µM and 5.99 µM respectively .

Comparative Analysis

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C14H21N3O3 | TBD | Prodrug potential |

| Similar Derivative A | C14H20N3O3 | 3.08 | Anticancer activity |

| Similar Derivative B | C14H19N3O3 | 5.99 | Enzyme inhibition |

Q & A

Q. How can the reactivity of the nitro group in this compound be exploited for further functionalization?

- Methodology : Perform catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine, enabling subsequent acylation or alkylation. Monitor reduction via TLC (disappearance of nitro spot). Alternatively, use Suzuki-Miyaura coupling with aryl boronic acids to modify the aryl ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.